tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Nucleophilic Substitutions and Radical Reactions
Tert-Butyl phenylazocarboxylates, which are closely related to tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate, serve as versatile building blocks in synthetic organic chemistry. Their utility is highlighted in nucleophilic substitutions and radical reactions, enabling the modification of aromatic rings through various methods such as oxygenation, halogenation, and coupling reactions. These properties underscore their significance in developing complex organic molecules (Jasch, Höfling, & Heinrich, 2012).
Arylation of Heterocycles via C-H Bond Activation
The Rh(I)-catalyzed arylation of heterocycles demonstrates the utility of related compounds in facilitating direct arylation with aryl bromides. This method expands the scope of possible reactions by employing a low molecular weight ligand that provides a highly active and thermally stable catalyst, essential for forming pharmaceutically relevant azoles (Lewis, Berman, Bergman, & Ellman, 2008).
Photolabile Carbene Generating Labels
A study on the synthesis and application of highly photolabile carbene generating labels, starting from compounds structurally similar to this compound, demonstrates its potential in biochemistry for creating photoaffinity labels. These labels can be attached to biochemical agents, offering a method for studying biological interactions through the controlled generation of carbenes upon irradiation (Nassal, 1983).
Practical Synthesis of Key Intermediates
The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for Rho–kinase inhibitors, exemplifies the importance of this compound derivatives in pharmaceutical synthesis. The outlined method provides a scalable approach to producing this intermediate, crucial for the development of therapeutic agents (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Properties
IUPAC Name |
tert-butyl 4-(2-bromoethyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDDULAHALCXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.